Remifentanil oxalate is a potent synthetic opioid analgesic primarily used in medical settings for its rapid onset and short duration of action. It is classified as a μ-opioid receptor agonist, making it effective for pain management during surgeries and other medical procedures. The compound is known for its unique pharmacokinetic profile, which allows for precise control of analgesia and sedation.
Remifentanil oxalate is derived from remifentanil, which itself is a derivative of fentanyl. The oxalate salt form enhances the stability and solubility of the compound, facilitating its use in clinical applications. The chemical structure and properties of remifentanil oxalate are closely related to those of other fentanyl analogs, which have been extensively studied for their pharmacological effects.
The synthesis of remifentanil oxalate involves several key methods, primarily focusing on the formation of the oxalate salt from the base form of remifentanil.
The molecular structure of remifentanil oxalate consists of a core structure similar to that of fentanyl, with specific modifications that confer its unique properties.
Remifentanil oxalate can participate in several chemical reactions typical for opioid compounds, including hydrolysis and esterification.
Remifentanil oxalate exerts its effects primarily through agonistic action on μ-opioid receptors located in the central nervous system.
Remifentanil oxalate exhibits several distinct physical and chemical properties that are crucial for its application in clinical settings.
Remifentanil oxalate is primarily utilized in medical applications due to its rapid onset and short duration of action:
The compound's unique characteristics make it an essential tool in modern anesthetic practice, allowing clinicians to tailor analgesic regimens precisely according to patient needs .
The 4-anilidopiperidine scaffold is the structural foundation of remifentanil oxalate. Modern synthetic approaches have optimized traditional routes through innovative functionalization strategies. The classical Janssen synthesis involves:
Recent advances focus on catalytic reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), which achieves higher stereoselectivity under milder conditions (<50°C) compared to LiAlH₄ [8]. Additionally, transition metal-catalyzed C–N coupling enables direct piperidine nitrogen alkylation, bypassing protection/deprotection steps [8]. A comparative analysis of piperidine functionalization methods reveals significant efficiency improvements:
Table 1: Comparative Analysis of Piperidine Core Synthesis Methods
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Classical Janssen | LiAlH₄, reflux | 65-70 | Established protocol |
Catalytic Reductive Amination | NaBH(OAc)₃, RT, CH₂Cl₂ | 85-90 | Mild conditions, higher selectivity |
Pd-Catalyzed C–N Coupling | Pd₂(dba)₃, XPhos, 80°C | 78-82 | Fewer steps, atom economy |
Remifentanil’s methyl ester groups and propionanilide linkage traditionally involve energy-intensive acylations with hazardous solvents. Sustainable alternatives include:
Solvent Engineering
Table 2: Solvent Impact on Esterification Efficiency
Solvent System | Reaction Temp (°C) | Reaction Time (h) | Purity (%) |
---|---|---|---|
Traditional DCM | 40 | 6 | 88 |
Water-THF | 25 | 4 | 95 |
scCO₂ | 45 | 2 | 98 |
Catalyst Optimization
Table 3: Catalyst Performance in Alkylation Steps
Catalyst | Alkylation Yield (%) | Reusability (Cycles) |
---|---|---|
Homogeneous KOH | 85 | 0 |
Alumina-Immobilized KOH | 99 | 7 |
C. antarctica Lipase B | 92 | 10 |
Remifentanil’s structural analogs (fentanyl, sufentanil, alfentanil) share synthetic pathways but diverge in pharmacophore modifications:
Key Divergences
Table 4: Synthetic Route Comparison for 4-Anilidopiperidine Opioids
Compound | Total Steps | Key Reactions | Overall Yield (%) |
---|---|---|---|
Fentanyl | 4 | Reductive amination, N-acylation | 58 |
Sufentanil | 6 | Suzuki coupling, reductive amination | 42 |
Alfentanil | 7 | Tetrazolinone formation, alkylation | 35 |
Remifentanil | 5 | Tandem esterification, N-alkylation | 50 |
Remifentanil’s synthesis is distinguished by its late-stage ester installation. The methyl ester at C4 is introduced before N-phenethylation, preventing decarboxylation [1] [8]. This contrasts with carfentanil, where esterification occurs post-alkylation, requiring protecting groups [8].
Strategic protection of the piperidine nitrogen and aniline functionalities is critical for regioselective transformations:
Benzyl vs. Carbamate Protection
Minimal-Protection Strategies
Recent routes utilize temporary silyl protection (e.g., TMS-OTf) during propionylation, removed in situ during workup. This reduces steps by 30% and eliminates dedicated deprotection [8]. Enzymatic deprotection using penicillin acylase is emerging, achieving 90% yield without harsh reagents [1].
Impact on Impurity Profiles
Benzyl deprotection generates toluene, requiring rigorous purification to meet ICH Q3 standards (<0.1% residual solvent). Boc deprotection leaves volatile tert-butyl alcohol, simplifying purification [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0